

Physicochemical Properties of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: *N-methyl-5-phenyl-3-isoxazolecarboxamide*

Cat. No.: B171521

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Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **N-methyl-5-phenyl-3-isoxazolecarboxamide** (CAS No. 144537-05-3). Due to the limited availability of direct experimental data for this specific compound, this document also presents data for structurally similar isoxazole derivatives to provide valuable context and estimations. Detailed experimental protocols for determining key physicochemical parameters are included to aid researchers in further characterization. Additionally, this guide explores the biological context of isoxazole carboxamides, focusing on their role as inhibitors of cyclooxygenase (COX) enzymes and the associated signaling pathways.

Introduction

N-methyl-5-phenyl-3-isoxazolecarboxamide is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing

its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **N-methyl-5-phenyl-3-isoxazolecarboxamide** are not readily available in the public domain. Therefore, this section provides the known identifiers for the target compound and a comparative summary of experimental and predicted data for structurally related isoxazole derivatives.

N-methyl-5-phenyl-3-isoxazolecarboxamide

Property	Value	Source
CAS Number	144537-05-3	Vendor Information
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	Vendor Information
Molecular Weight	202.21 g/mol	Vendor Information
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Data for Structurally Similar Compounds

To provide an estimate of the potential physicochemical properties of **N-methyl-5-phenyl-3-isoxazolecarboxamide**, the following tables summarize available data for closely related molecules.

Table 2.1: Physicochemical Properties of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (CAS: 1136-45-4)

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	Sigma-Aldrich
Molecular Weight	203.19 g/mol	Sigma-Aldrich
Melting Point	192-194 °C (lit.)	Sigma-Aldrich
Solubility	DMSO (Slightly), Methanol (Very Slightly)	ChemicalBook[1]
pKa (Predicted)	2.11 ± 0.32	ChemicalBook[1]

Table 2.2: Physicochemical Properties of N,N-Dimethyl-3-phenyl-5-isoxazolecarboxamide (CAS: 169272-00-8)

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂	ChemicalBook[2]
Molecular Weight	216.24 g/mol	ChemicalBook[2]
Boiling Point (Predicted)	430.8 ± 33.0 °C	ChemicalBook[2]

Table 2.3: Physicochemical Properties of 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide (CAS: 61643-23-0)

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ F ₃ N ₂ O ₂	PubChem[3]
Molecular Weight	270.21 g/mol	PubChem[3]
logP (Computed)	2.5	PubChem[3]

Experimental Protocols

This section outlines standard methodologies for the experimental determination of key physicochemical properties of organic compounds like **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Melting Point Determination

The melting point is a crucial indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
- Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is determined in a range of solvents to understand the compound's polarity and potential for formulation.

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure:
 - A known mass (e.g., 1 mg) of the compound is placed in a test tube.
 - A specific volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO, acetone) is added.
 - The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

- The solution is visually inspected for the presence of undissolved solid.
- Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values.

- Method: Potentiometric Titration.
- Apparatus: pH meter, burette, stirrer.
- Procedure:
 - A solution of the compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).
 - The solution is titrated with a standardized solution of a strong acid or base.
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- Method: Shake-flask method.
- Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
- Procedure:
 - A solution of the compound is prepared in a biphasic system of n-octanol and water.

- The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
- The mixture is allowed to stand until the two phases have completely separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of P.

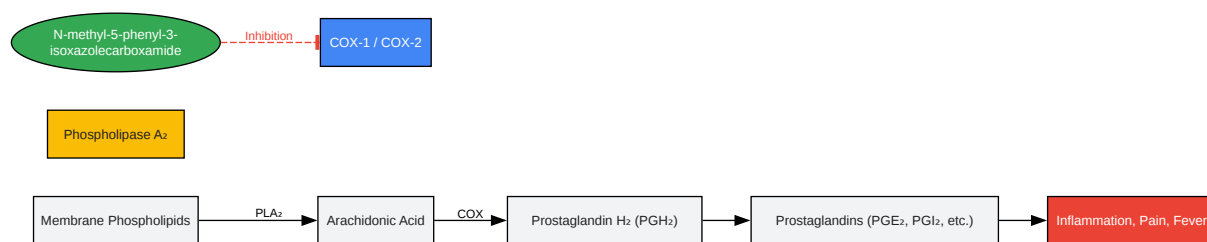
Biological Activity and Signaling Pathways

Isoxazole carboxamide derivatives have been widely investigated for their biological activities, with a significant focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.

The inhibition of COX enzymes by isoxazole carboxamides blocks the production of prostaglandins, thereby reducing inflammation and pain. This mechanism is the basis for the action of many nonsteroidal anti-inflammatory drugs (NSAIDs).

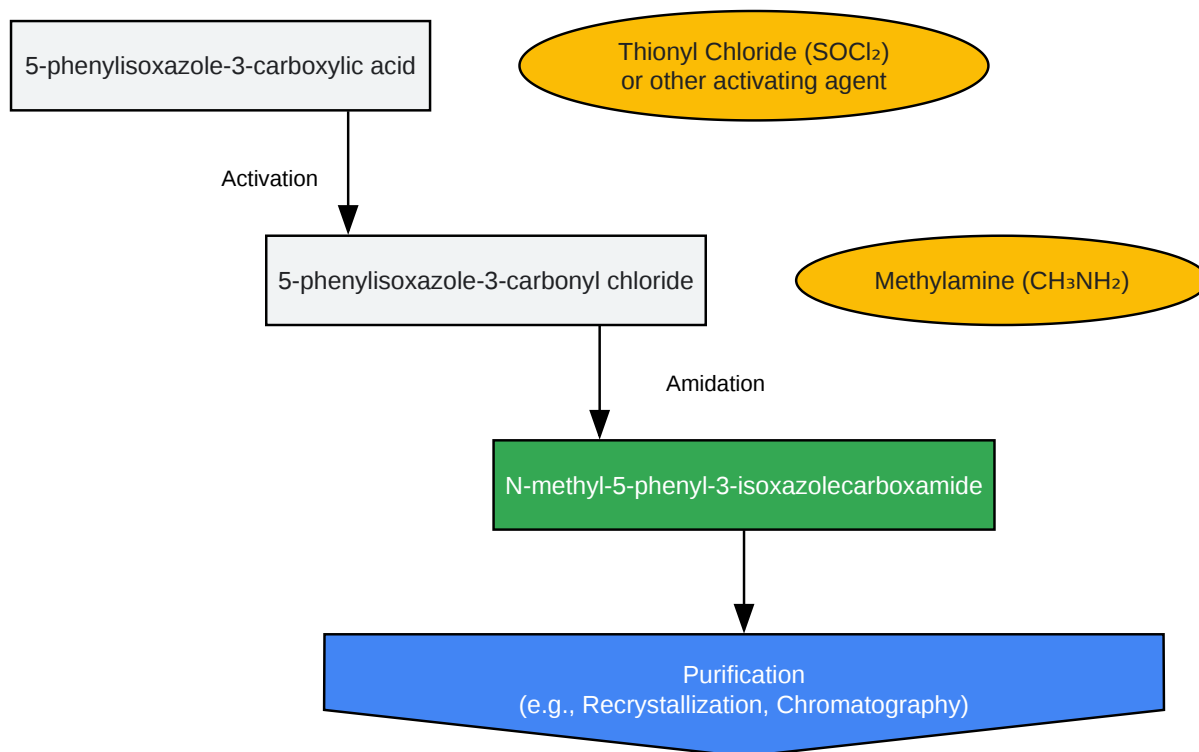


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Figure 1: Simplified signaling pathway of COX inhibition.

Experimental Workflow for Synthesis

A general synthetic route to N-substituted isoxazole carboxamides involves the coupling of an isoxazole carboxylic acid with an appropriate amine.



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Figure 2: General synthetic workflow for **N-methyl-5-phenyl-3-isoxazolecarboxamide**.

Conclusion

N-methyl-5-phenyl-3-isoxazolecarboxamide represents a molecule of interest within the broader class of biologically active isoxazole derivatives. While specific experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding through data from analogous compounds and outlines the necessary experimental protocols for its full characterization. The established role of isoxazole carboxamides as COX inhibitors highlights a key potential therapeutic application. Further research to determine the precise physicochemical profile and to fully elucidate the biological activity of **N-methyl-5-phenyl-3-isoxazolecarboxamide** is warranted to explore its potential in drug discovery and development.

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- To cite this document: BenchChem. [Physicochemical Properties of N-methyl-5-phenyl-3-isoxazolecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171521#physicochemical-properties-of-n-methyl-5-phenyl-3-isoxazolecarboxamide]

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